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4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-ol

Cat. No.: B11804069
M. Wt: 178.23 g/mol
InChI Key: HYFFGDHHIQTSFN-UHFFFAOYSA-N
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Description

Academic Significance of the Pyridin-2-ol Scaffold in Contemporary Organic Chemistry

The pyridin-2-ol motif, and its tautomeric form 2-pyridone, is a privileged scaffold in medicinal chemistry. researchgate.netbohrium.com This six-membered nitrogen-containing heterocycle can act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition at biological targets. researchgate.net Its unique electronic and structural properties also make it a valuable bioisostere for other chemical groups like amides and phenyls, allowing for the fine-tuning of a molecule's physicochemical properties such as solubility and metabolic stability. researchgate.net

The versatility of the pyridin-2-ol scaffold is further demonstrated by its role as a key building block in the synthesis of complex molecules, including alkaloids and pharmaceuticals. Synthetic chemists have developed numerous methods for the functionalization of the pyridin-2-ol ring, enabling the creation of diverse molecular libraries for drug discovery programs.

The Pyrrolidine (B122466) Moiety as a Privileged Structure in Molecular Design

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another cornerstone of modern molecular design. Its non-planar, three-dimensional structure is a key attribute, allowing for a more effective exploration of the chemical space compared to its flat aromatic counterparts. osaka-u.ac.jp This 3D character is often sought after in drug design to enhance binding affinity and selectivity to protein targets.

Furthermore, the pyrrolidine scaffold is a common feature in a multitude of natural products and has been incorporated into numerous FDA-approved drugs. nih.gov The presence of stereocenters in substituted pyrrolidines adds another layer of complexity and opportunity for creating highly specific molecular interactions. The synthesis of pyrrolidine derivatives can be achieved through various methods, including the innovative ring contraction of pyridines. osaka-u.ac.jpnih.gov

Positioning of 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-ol within Current Heterocyclic Research Paradigms

The compound this compound (CAS Number: 1270425-24-5) represents a fascinating amalgamation of the two aforementioned privileged scaffolds. bldpharm.com While specific research on this exact molecule is limited in publicly available literature, its structure suggests a deliberate combination of the key features of both pyridin-2-ols and pyrrolidines.

The pyridin-2-ol core provides a platform for hydrogen bonding and potential bioisosteric replacement, while the pyrrolidine substituent introduces a three-dimensional element and stereochemical complexity. The methyl group at the 4-position of the pyridine (B92270) ring can also influence the molecule's electronic properties and steric interactions. The synthesis of such a molecule would likely involve the strategic formation of the substituted pyridine ring followed by the introduction of the pyrrolidine moiety, or vice versa. For instance, a potential synthetic route for the closely related 4-amino-5-methyl-pyridin-2-ol involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (B78521) in methanol (B129727) under pressure. google.com

Overview of Advanced Research Avenues for Novel Pyridin-2-ol Derivatives

The exploration of novel pyridin-2-ol derivatives continues to be a vibrant area of research. Current efforts are focused on developing new synthetic methodologies to access increasingly complex and diverse structures. This includes the use of transition-metal catalysis for C-H functionalization, allowing for the direct modification of the pyridin-2-ol core.

Furthermore, the incorporation of pyridin-2-ol scaffolds into new chemical entities is being pursued across various therapeutic areas. Their ability to mimic peptide bonds and interact with kinase hinge regions makes them attractive for the development of new anticancer agents and other targeted therapies. researchgate.net The continued investigation into the unique properties of pyridin-2-ol derivatives holds great promise for the discovery of next-generation pharmaceuticals and functional materials.

Compound Data

Below are tables detailing the properties of the subject compound and a closely related analogue.

Table 1: Properties of this compound

Property Value
CAS Number 1270425-24-5 bldpharm.com
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol

| Structure | A pyridine ring substituted with a hydroxyl group at position 2, a methyl group at position 4, and a pyrrolidin-2-yl group at position 5. |

Table 2: Predicted Physicochemical Properties of 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine Note: Data for the amine analogue is provided due to limited available data for the primary compound.

Property Predicted Value Reference
Molecular Formula C10H15N3 vulcanchem.com
Molecular Weight 177.25 g/mol vulcanchem.com
LogP (Partition Coefficient) ~1.2 vulcanchem.com
Hydrogen Bond Donors 2 vulcanchem.com
Hydrogen Bond Acceptors 3 vulcanchem.com

| Polar Surface Area | ~50 Ų | vulcanchem.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B11804069 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-methyl-5-pyrrolidin-2-yl-1H-pyridin-2-one

InChI

InChI=1S/C10H14N2O/c1-7-5-10(13)12-6-8(7)9-3-2-4-11-9/h5-6,9,11H,2-4H2,1H3,(H,12,13)

InChI Key

HYFFGDHHIQTSFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC=C1C2CCCN2

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 5 Pyrrolidin 2 Yl Pyridin 2 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A secondary disconnection strategy involves breaking down the individual rings. The pyridin-2-ol ring can be conceptually disassembled into acyclic precursors, such as a dicarbonyl compound and an ammonia (B1221849) source, which can be condensed to form the heterocyclic ring. The pyrrolidine (B122466) ring can be traced back to linear precursors like ω-amino ketones or aldehydes, which can undergo cyclization. This dual-pronged approach allows for modular construction, where each piece can be synthesized and optimized independently before the final assembly.

Foundational Approaches to Pyridin-2-ol Core Synthesis

The substituted pyridin-2-ol (or its tautomer, pyridone) core is a common motif in chemistry. Its synthesis can be approached either by building the ring from scratch or by modifying a pre-existing pyridine (B92270).

One-pot reactions, which combine multiple synthetic steps into a single operation, offer an efficient pathway to complex molecules. Several classic organic reactions can be adapted to construct the pyridin-2-ol core.

Hantzsch-type Synthesis: While traditionally used for dihydropyridines, modifications of the Hantzsch synthesis can yield pyridines. A variation could involve the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and an ammonia source to build the ring system. vulcanchem.com

Guareschi-Thorpe Condensation: This method utilizes a cyanoacetamide and a 1,3-dicarbonyl compound to construct the pyridin-2-ol ring with high regioselectivity.

Multicomponent Reactions: Modern approaches often use multicomponent reactions to build complexity rapidly. For instance, a four-component reaction of benzaldehyde (B42025) derivatives, methyl acetoacetate, Meldrum's acid, and ammonium (B1175870) acetate (B1210297) has been used to synthesize dihydropyridone derivatives, which can be precursors to fully aromatized pyridin-2-ols. nih.gov Another one-pot synthesis of pyrazolo[3,4-b]pyridin-6-ones involves the reaction of aminopyrazoles and azlactones, demonstrating the power of condensation strategies for building fused pyridine systems. nih.gov

A plausible one-pot synthesis for a 4-methylpyridine (B42270) ring involves the vapor-phase reaction of acetaldehyde (B116499) and ammonia over a solid acid catalyst, which can produce a mixture of 2-methylpyridine (B31789) and 4-methylpyridine.

An alternative to de novo synthesis is the selective modification of a pre-made pyridine ring. This strategy relies on controlling where new chemical groups are attached.

Starting with a simple, commercially available pyridine, one can introduce the necessary functional groups in a stepwise manner. For example, a 4-methylpyridine can be activated at specific positions to introduce the hydroxyl and pyrrolidinyl groups. The direct C-4 alkylation of pyridines has been a long-standing challenge, but methods using blocking groups have been developed to achieve this with high selectivity. chemrxiv.org

One common strategy involves the use of pyridine N-oxides. The N-oxide group alters the electronic properties of the pyridine ring, facilitating nucleophilic attack. For example, adding Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can yield 2-substituted pyridines. organic-chemistry.orgnih.gov A patent describes the synthesis of 4-amino-5-methyl-pyridin-2(1H)-one from 2-chloro-5-methyl-4-pyridinamine via reaction with potassium hydroxide (B78521), where the chloro-pyridine precursor is made by hydrogenating a nitropyridine-N-oxide. google.com Palladium-catalyzed cross-coupling reactions are also a powerful tool for regioselectively adding substituents to the pyridine ring. nih.govtum.de

Table 1: Comparison of Pyridin-2-ol Synthesis Strategies

Strategy Description Advantages Disadvantages
One-Pot Cyclization Building the ring from acyclic precursors in a single reaction vessel. High efficiency, atom economy, reduced waste. Can lead to mixtures of isomers, may require optimization.
Regioselective Functionalization Modifying a pre-existing pyridine ring to add substituents at specific positions. High predictability and control of regiochemistry. Can involve multiple steps, may require protecting groups.

Stereoselective Synthesis of the Pyrrolidin-2-yl Moiety

The pyrrolidine ring in the target molecule contains a stereocenter at the C-2 position. Controlling the absolute configuration of this center is critical, as different stereoisomers can have vastly different biological activities.

Chiral pool synthesis leverages naturally occurring, enantiomerically pure molecules as starting materials. The most common and cost-effective starting material for synthesizing chiral 2-substituted pyrrolidines is the amino acid L-proline .

L-proline can be used as a scaffold to build more complex pyrrolidine derivatives. For example, L-proline functionalized on magnetic nanorods has been used as a catalyst to stereoselectively synthesize spiro-pyrrolidine derivatives. rsc.org The inherent chirality of proline directs the formation of the desired stereoisomer in subsequent reactions.

Asymmetric catalysis creates chiral molecules from non-chiral starting materials using a chiral catalyst. This approach offers great flexibility and is a cornerstone of modern organic synthesis.

Catalytic Hydrogenation: The asymmetric hydrogenation of substituted pyrroles is a direct method to produce chiral pyrrolidines. Using a chiral catalyst, this reaction can achieve excellent diastereoselectivity, affording pyrrolidines with multiple stereocenters. nih.gov

[3+2] Cycloaddition: The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a powerful method for constructing the pyrrolidine ring. acs.org The use of a chiral catalyst, often based on a metal complex with a chiral ligand, can induce high enantioselectivity, controlling the formation of up to four stereocenters simultaneously. acs.org

Biocatalysis: Enzymes are increasingly used as catalysts for asymmetric synthesis. Transaminases, for example, can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess for both enantiomers. acs.org This biocatalytic method avoids the use of heavy metals and offers a green alternative. acs.org

Other Catalytic Methods: A variety of other catalytic methods exist, including enantioselective haloamination of olefins mdpi.com and asymmetric "clip-cycle" synthesis involving an intramolecular aza-Michael cyclization. acs.org These advanced methods provide access to a wide range of structurally diverse and functionally complex pyrrolidines. researchgate.netmdpi.comrsc.org

Table 2: Key Methods for Stereoselective Pyrrolidine Synthesis

Method Catalyst / Starting Material Key Features
Chiral Pool L-proline or D-proline Utilizes readily available, naturally chiral starting materials.
Asymmetric Hydrogenation Chiral metal catalysts (e.g., Rh, Ru) Direct reduction of pyrroles to pyrrolidines with high stereocontrol. nih.gov
[3+2] Cycloaddition Chiral Lewis acids (e.g., Ag₂CO₃) Convergent approach, forms multiple stereocenters in one step. acs.org
Biocatalysis Transaminase enzymes Environmentally friendly, highly enantioselective, uses mild conditions. acs.org

Diastereoselective Control in Pyrrolidine Substitution

The synthesis of 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-ol presents a significant stereochemical challenge: controlling the configuration at the C2 position of the pyrrolidine ring. Achieving high diastereoselectivity is crucial for obtaining the desired biologically active isomer. Several advanced strategies have been developed for the stereocontrolled synthesis of 2-substituted pyrrolidines.

One powerful approach involves asymmetric multicomponent reactions (MCRs). These reactions can construct multiple stereogenic centers in a single, efficient operation. For instance, a novel diastereoselective synthesis of highly substituted pyrrolidines has been achieved through MCRs involving optically active phenyldihydrofuran, N-tosyl imino esters, and silane (B1218182) reagents. nih.govacs.org This method can generate up to three stereocenters with high diastereoselectivity, offering a potential route to the pyrrolidine core of the target molecule. nih.gov The mechanism often involves a Lewis acid-promoted formation of a benzylic carbocation, followed by an intramolecular ring closure. acs.org

Catalytic C-H bond amination is another state-of-the-art method for creating chiral pyrrolidines. Iron dipyrrinato complexes, for example, have been shown to catalyze the conversion of aliphatic azides into 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov Experimental and theoretical studies indicate that the reaction proceeds via a hydrogen atom abstraction/radical recombination (HAA) pathway, and the ancillary ligands on the iron catalyst play a crucial role in determining the syn or anti stereochemical outcome. nih.gov By systematically modifying the catalyst, such as using an iron phenoxide complex, superior performance in generating syn 2,5-disubstituted pyrrolidines can be achieved. nih.gov

Furthermore, palladium-catalyzed carboamination reactions provide an enantioselective route to 2-(arylmethyl)pyrrolidines. nih.gov These transformations couple readily available N-Boc-pent-4-enylamines with aryl bromides, generating the pyrrolidine ring with good yields and high enantiomeric excess. The proposed mechanism involves an intramolecular syn-aminopalladation of the alkene, which establishes the product's stereochemistry. nih.gov Such a strategy could be adapted to form the C5-C2' bond between the pyridine and pyrrolidine rings.

Table 1: Comparison of Diastereoselective Pyrrolidine Synthesis Methods

Method Key Reagents/Catalysts Advantages Reported Diastereomeric Ratio (d.r.) Reference(s)
Multicomponent Reaction TiCl₄, Chiral Dihydrofuran Builds multiple stereocenters in one pot. Single diastereomer reported. nih.govacs.org
Iron-Catalyzed C-H Amination Iron Dipyrrinato Complexes Atom-economical, uses aliphatic azides. Up to 13:1 d.r. nih.gov
Palladium-Catalyzed Carboamination Pd Catalyst, Chiral Ligand (e.g., Siphos-PE) Good enantioselectivity, uses available starting materials. Up to 94% ee. nih.gov
Crystallization-Induced Transformation Acid/Base Catalysis Can achieve very high diastereomeric purity (up to 99:1). Up to 99:1 dr. researchgate.net

Cross-Coupling Methodologies for Pyrrolidine Attachment to Pyridine

Connecting the pyrrolidine and pyridine heterocycles is a critical step that can be accomplished through various transition-metal-catalyzed cross-coupling reactions. These methods are essential for forming either the C-C or C-N bond that links the two rings.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry, offering versatile and efficient methods for C-C and C-N bond formation. rsc.org The Buchwald-Hartwig amination stands out as a premier method for creating aryl amines. wikipedia.org This reaction could be employed to couple a suitably functionalized pyrrolidine with a halogenated pyridine precursor, such as 5-bromo-4-methylpyridin-2-ol. The development of specialized ligands, including bidentate phosphines (e.g., BINAP, DPPF) and sterically hindered monophosphine ligands (e.g., SPhos, XPhos), has dramatically expanded the scope of this reaction to include challenging substrates like heteroaryl halides and secondary cyclic amines like pyrrolidine. wikipedia.orgresearchgate.netorganic-chemistry.org Efficient catalyst systems, such as those based on N-heterocyclic carbene (NHC) palladium pre-catalysts, have been specifically developed for the amination of aryl chlorides with cyclic secondary amines. researchgate.net

Alternatively, a C-C bond can be formed using reactions like the Suzuki-Miyaura coupling. This would involve reacting a metallated pyrrolidine derivative (e.g., a pyrrolidin-2-yl boronic ester) with a halogenated pyridine, or vice-versa. The use of N-methyliminodiacetic acid (MIDA) boronates has become popular as they are bench-stable, crystalline solids that are ideal for complex syntheses. acs.org A synthetic strategy could involve the Suzuki-Miyaura cross-coupling of a Boc-protected cyclopropyl (B3062369) MIDA boronate with an aryl bromide, demonstrating the feasibility of coupling complex sp³-rich building blocks. acs.org The reactivity and regioselectivity of halopyridine substrates in palladium-catalyzed cross-coupling can be influenced by various factors, including non-covalent interactions with co-catalysts or additives. researchgate.net

Other Transition-Metal Catalyzed C-C and C-N Bond Formations

While palladium dominates the field, other transition metals offer alternative and sometimes complementary reactivity for C-C and C-N bond formation. Copper-catalyzed reactions, for instance, are well-established for forming C-N bonds in what is known as the Ullmann condensation, which can be seen as a precursor to the Buchwald-Hartwig reaction.

More contemporary methods include transition metal-catalyzed [2+2+2] cycloadditions, which can efficiently construct complex heterocyclic systems. These reactions can combine nitrogen-linked diynes with various unsaturated partners to build pyrrolidine-based structures fused to other rings. While not a direct cross-coupling, this showcases the power of transition metals in assembling complex nitrogen heterocycles.

Direct C-H functionalization offers an atom-economical alternative to traditional cross-coupling. Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyridine N-oxides with various five-membered heterocycles has been developed, providing a regioselective approach to unsymmetrical biheteroaryl molecules. rsc.org This type of methodology could potentially be adapted to directly couple the C5 position of a pyridine N-oxide with the C2 position of a pyrrolidine derivative.

Rational Design of Protecting Group Strategies and Efficient Deprotection

The multi-step synthesis of this compound necessitates a carefully designed protecting group strategy. The molecule contains three key functional groups that may require protection: the secondary amine of the pyrrolidine ring, the hydroxyl group of the pyridin-2-ol, and the pyridine nitrogen itself. An ideal strategy employs orthogonal protecting groups, which can be removed under specific conditions without affecting the others. wikipedia.orgorganic-chemistry.org

Pyrrolidine Nitrogen: The secondary amine is nucleophilic and can interfere with many coupling reactions. Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is particularly useful as it is stable to many coupling conditions but can be readily removed with acid (e.g., trifluoroacetic acid). organic-chemistry.org Sulfonamides are another option, offering high stability, though their removal can be challenging. organic-chemistry.org

Pyridin-2-ol Hydroxyl Group: The hydroxyl group on the pyridine ring is acidic and can be nucleophilic, potentially complicating cross-coupling reactions. It can be protected as an ether, such as a benzyl (B1604629) (Bn) ether, which is removable by hydrogenolysis. wikipedia.org Silyl ethers (e.g., TBDMS, TIPS) are also common but their stability to various reagents must be considered. wikipedia.org A 2-pyridinyl thermolabile protecting group (2-PyTPG) offers a unique deprotection method induced by a simple temperature increase, with the rate of removal tunable by pH and electronic factors. nih.govresearchgate.net

Pyridine Nitrogen: The pyridine nitrogen can coordinate to metal catalysts, potentially inhibiting their activity. researchgate.net While often left unprotected, it can be masked as an N-oxide. The N-oxide can direct C-H functionalization and is typically removed later in the synthesis by reduction (e.g., with PCl₃ or H₂/Pd).

A potential orthogonal strategy could involve protecting the pyrrolidine with a Boc group, the pyridin-2-ol with a benzyl ether, and leaving the pyridine nitrogen unprotected or as an N-oxide. The benzyl group could be removed via hydrogenolysis, and the Boc group subsequently cleaved with acid, leaving the final compound intact.

Table 2: Selected Protecting Groups for Key Functionalities

Functional Group Protecting Group Abbreviation Common Deprotection Conditions Reference(s)
Pyrrolidine Amine tert-Butoxycarbonyl Boc Acidic conditions (e.g., TFA, HCl) organic-chemistry.org
Benzyloxycarbonyl Cbz Hydrogenolysis (H₂, Pd/C) wikipedia.org
Pyridin-2-ol Hydroxyl Benzyl Bn Hydrogenolysis (H₂, Pd/C) wikipedia.org
tert-Butyldimethylsilyl TBDMS Fluoride source (e.g., TBAF), acid wikipedia.org
2-Pyridinyl Thermolabile 2-PyTPG Heat nih.gov

Optimization of Reaction Parameters for Yield and Purity in Multi-Step Synthesis

Maximizing yield and purity in a complex, multi-step synthesis requires careful optimization of numerous reaction parameters. For the key palladium-catalyzed cross-coupling steps, several factors are critical. acs.org

Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand is paramount. rsc.orgrsc.org Ligands modulate the reactivity, stability, and selectivity of the catalyst. For instance, in Suzuki-Miyaura couplings, varying the ligand can even switch the site-selectivity of arylation on dihalogenated pyridines. acs.org

Base and Solvent: The base plays a crucial role in both the catalytic cycle (e.g., transmetalation in Suzuki coupling, deprotonation in Buchwald-Hartwig amination) and in the in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species. rsc.orgacs.org The solvent choice affects solubility, reaction rates, and sometimes the catalyst's stability and efficacy.

Temperature and Concentration: These parameters directly influence reaction kinetics. Optimization often involves finding a balance where the desired reaction proceeds at a reasonable rate while minimizing side reactions and decomposition.

Catalyst Loading: From an industrial and economic perspective, minimizing the amount of expensive palladium catalyst is essential. Optimization studies often aim to reduce catalyst loading to parts-per-million (ppm) levels while maintaining high conversion and yield. acs.org

Modern approaches like high-throughput screening and continuous flow chemistry enable rapid optimization of these variables. acs.org Flow chemistry, in particular, allows for precise control over temperature, pressure, and reaction time, and can improve the safety and efficiency of handling hazardous reagents or gaseous reactants. d-nb.info

Methodological Challenges and Innovative Solutions in Complex Heterocyclic Synthesis

A significant challenge is achieving regioselectivity, especially when functionalizing pre-existing heterocyclic rings. For instance, direct C-H functionalization of a substituted pyridine must be controlled to occur at the desired position, avoiding the formation of complex isomeric mixtures. The development of directing groups and highly selective catalysts is a key area of innovation to address this. mdpi.com

Finally, there is a growing demand for more sustainable and "green" synthetic methods. This involves reducing the use of hazardous solvents and stoichiometric reagents (especially heavy metals), minimizing waste, and designing more atom-economical reactions. nih.gov Catalytic methods, particularly those involving C-H activation, are at the forefront of this effort, as they reduce the need for pre-functionalized starting materials and often generate less waste than classical stoichiometric reactions.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Methyl 5 Pyrrolidin 2 Yl Pyridin 2 Ol

Detailed Investigation of Pyridone-Pyridinol Tautomeric Equilibria

The 2-hydroxypyridine (B17775) moiety of the title compound can exist in two tautomeric forms: the pyridin-2-ol form and the pyridin-2(1H)-one form. The equilibrium between these two forms is a critical aspect of its structure and is influenced by various factors, most notably the solvent environment.

Experimental Determination of Tautomeric Ratios in Various Solvents

In general, for 2-hydroxypyridines, the pyridone form is favored in polar, protic solvents such as water and alcohols, as these solvents can effectively solvate the zwitterionic character of the pyridone tautomer. Conversely, in non-polar, aprotic solvents like cyclohexane (B81311) or carbon tetrachloride, the pyridinol form tends to be more stable due to the formation of intramolecular hydrogen bonds between the hydroxyl group and the pyridine (B92270) nitrogen.

A hypothetical study on 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-ol would likely involve dissolving the compound in a range of solvents with varying polarities and employing techniques like ¹H NMR spectroscopy to determine the ratio of the two tautomers by integrating the signals corresponding to unique protons in each form.

Table 1: Hypothetical Tautomeric Ratios of this compound in Various Solvents

SolventDielectric Constant (ε)Predominant Tautomer (Hypothetical)
Water80.1Pyridone
Methanol (B129727)32.7Pyridone
Dimethyl Sulfoxide (DMSO)46.7Pyridone
Chloroform4.8Pyridinol
Cyclohexane2.0Pyridinol

Note: This table is illustrative and based on general principles of pyridone-pyridinol tautomerism. Specific experimental data for the title compound is not available.

Spectroscopic Signatures for Tautomeric Forms (e.g., IR, UV-Vis, NMR)

The differentiation between the pyridone and pyridinol tautomers can be achieved through various spectroscopic techniques, each providing unique signatures for the distinct structural features of the two forms.

Infrared (IR) Spectroscopy: The IR spectrum of the pyridinol form would be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and a C=N stretching vibration around 1630-1650 cm⁻¹. In contrast, the pyridone form would exhibit a characteristic C=O stretching band in the range of 1650-1690 cm⁻¹ and an N-H stretching vibration around 3300-3500 cm⁻¹.

UV-Vis Spectroscopy: The electronic transitions of the two tautomers differ, leading to distinct UV-Vis absorption spectra. The pyridinol form typically shows a primary absorption band (π → π*) at a shorter wavelength (around 270-290 nm), while the pyridone form, with its more extended conjugation, exhibits an absorption maximum at a longer wavelength (around 300-330 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the tautomers. In ¹H NMR, the chemical shift of the proton attached to the nitrogen in the pyridone form would appear downfield (δ 10-13 ppm), while the hydroxyl proton of the pyridinol form would also be in a similar region but with a different chemical environment. The chemical shifts of the aromatic protons would also differ significantly between the two forms due to the changes in the electronic structure of the pyridine ring. In ¹³C NMR, the most telling difference would be the presence of a signal for a carbonyl carbon (C=O) in the pyridone form, typically in the range of δ 170-180 ppm, which would be absent in the pyridinol form.

Table 2: Characteristic Spectroscopic Signatures for the Tautomeric Forms of this compound (Hypothetical)

Spectroscopic TechniquePyridinol Form (Expected)Pyridone Form (Expected)
IR (cm⁻¹)~3400 (O-H stretch), ~1640 (C=N stretch)~3400 (N-H stretch), ~1670 (C=O stretch)
UV-Vis (nm)~280~310
¹³C NMR (ppm)No signal in the C=O region~175 (C=O)

Note: The spectral data presented are approximate and based on known values for similar compounds.

Stereochemical Assignment and Chirality of the Pyrrolidin-2-yl Substituent

The presence of a chiral center at the C2 position of the pyrrolidine (B122466) ring introduces stereoisomerism in this compound, resulting in two enantiomers, (R) and (S). The determination of the absolute configuration and the assessment of enantiomeric purity are crucial for understanding its biological activity and for potential applications in stereoselective processes.

Determination of Absolute Configuration using Advanced Spectroscopic Methods

While X-ray crystallography is the definitive method for determining absolute configuration, advanced spectroscopic techniques can also provide this information. For instance, the application of chiral derivatizing agents in conjunction with NMR spectroscopy (e.g., Mosher's acid analysis) can be used to establish the absolute configuration of the chiral center. In this method, the enantiomers are reacted with a chiral reagent to form diastereomers, which will exhibit distinct NMR spectra, allowing for the assignment of the (R) or (S) configuration.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity of a chiral compound. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy: The CD spectrum of a chiral molecule provides information about its three-dimensional structure. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum are related to the electronic transitions within the chromophores of the molecule and their spatial arrangement around the chiral center.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in optical rotation as a function of wavelength. Similar to CD, the ORD curves for the two enantiomers would be mirror images of each other. The shape of the ORD curve, particularly the sign of the Cotton effect, can be correlated with the absolute configuration of the molecule.

Table 3: Hypothetical Chiroptical Data for the Enantiomers of this compound

EnantiomerCD (λ, nm)ORD (λ, nm)
(S)-enantiomerPositive Cotton effect at ~280 nmPositive Cotton effect
(R)-enantiomerNegative Cotton effect at ~280 nmNegative Cotton effect

Note: This data is hypothetical and serves to illustrate the expected differences between the enantiomers.

Conformational Analysis of the Pyrrolidine Ring and its Rotational Isomers

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. The two most common puckered conformations are the "envelope" (or Cₛ symmetry) and "twist" (or C₂ symmetry) forms. The substituents on the pyrrolidine ring play a significant role in determining the preferred conformation. nih.gov

For the pyrrolidine ring in this compound, the substituent at the C2 position (the pyridinol/pyridone ring) will influence the puckering of the ring. The two main puckering modes are described as "endo" and "exo". nih.gov In the "endo" pucker, the C4 atom is displaced from the plane of the other four atoms on the same side as the C2 substituent. In the "exo" pucker, the C4 atom is displaced to the opposite side. The relative energies of these conformers are influenced by steric and electronic interactions between the substituents.

Furthermore, rotation around the C-C bond connecting the pyrrolidine and pyridine rings can lead to the existence of rotational isomers (rotamers). The relative stability of these rotamers will depend on the steric hindrance between the methyl group and the pyrrolidine ring, as well as potential hydrogen bonding interactions.

Computational modeling, in conjunction with advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to investigate the preferred conformations of the pyrrolidine ring and the rotational barriers between different isomers.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Studies for Conformational Dynamics

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating the dynamic processes within a molecule, such as the interconversion between different conformations. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, which can provide information about the energy barriers of these dynamic processes.

For this compound, VT-NMR studies would be crucial for understanding the conformational flexibility of the pyrrolidine ring and the rotational dynamics around the C-C bond connecting the pyridine and pyrrolidine rings. At low temperatures, the interconversion between different conformers may be slow on the NMR timescale, resulting in separate signals for each distinct conformation. As the temperature is increased, the rate of interconversion increases, leading to the coalescence of these signals into a single, averaged signal. Analysis of the coalescence temperature and the line shape of the NMR signals can provide quantitative information about the activation energy of the conformational exchange.

Rotational Barriers and Interconversion Pathways

The connection between the pyridine and pyrrolidine rings in this compound introduces a degree of rotational freedom. The energy barrier associated with this rotation determines the relative populations of different rotational isomers (rotamers) and the rate at which they interconvert. These rotational barriers can be influenced by steric hindrance between the two ring systems and by electronic effects.

Computational modeling, in conjunction with experimental techniques like VT-NMR, is often employed to map out the potential energy surface for rotation around the C-C bond. This allows for the identification of the most stable conformations and the transition states that connect them. Studies on other bi-aryl systems have shown that the presence of substituents on the rings can significantly impact the rotational barriers. For instance, research on tetraformylhydrazine (B1600029) has demonstrated that while direct rotation about the N-N bond has a high energy barrier, a multi-step pathway can achieve the same result with substantially lower activation barriers. nsf.gov Similarly, studies on platinum(II)-pyridine complexes have shown that bulky substituents on the pyridine ring can create significant rotational barriers around the metal-nitrogen bond, leading to planar chirality. core.ac.uk

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Insights

Beyond VT-NMR, a variety of advanced NMR techniques are indispensable for the complete structural assignment of this compound.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

Two-dimensional (2D) NMR spectroscopy provides a wealth of information by spreading the NMR signals into two frequency dimensions, revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be instrumental in tracing the proton connectivity within the pyrrolidine and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for connecting different structural fragments, such as linking the pyrrolidine and pyridine rings through the C-C bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the three-dimensional structure and preferred conformation of the molecule. For example, NOESY could reveal the spatial relationship between the protons on the pyrrolidine ring and those on the pyridine ring, providing insights into the preferred rotational conformation.

Studies on nicotine (B1678760) analogs have effectively utilized 2D NMR techniques to elucidate their solution-phase conformations, revealing that solvent interactions can significantly influence the conformational preferences. nih.gov

Solid-State NMR for Crystalline Lattice Conformation and Dynamics

While solution-state NMR provides information about the molecule's structure and dynamics in a solvent, solid-state NMR (ssNMR) offers a unique window into the conformation and packing of the molecule in its crystalline form. In the solid state, molecules are often locked into a single conformation, which can be different from the averaged conformation observed in solution.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used to obtain high-resolution NMR spectra of solids. By analyzing the chemical shifts and couplings in the ssNMR spectra, it is possible to determine the precise molecular conformation in the crystal lattice. Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding, which play a crucial role in determining the crystal packing. Research on pyridine derivatives has demonstrated the power of combining solid-state NMR with X-ray analysis and DFT calculations to understand structural transformations and hydrogen bonding in the solid state. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly sensitive to the presence of specific functional groups and the nature of intermolecular interactions, such as hydrogen bonding.

For this compound, the pyridin-2-ol tautomer is expected to exist in equilibrium with its pyridone form. The position of the C=O and O-H stretching vibrations in the FT-IR and Raman spectra can provide strong evidence for the predominant tautomeric form in different environments. For instance, a strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretch of the pyridone tautomer.

Furthermore, hydrogen bonding significantly affects the vibrational frequencies of the involved functional groups. The O-H and N-H stretching vibrations are particularly sensitive to hydrogen bonding, typically showing a broadening and a shift to lower frequencies upon involvement in a hydrogen bond. Temperature-controlled FT-IR studies can be used to investigate the strength and nature of hydrogen bonding networks. nih.govrsc.org While specific vibrational spectra for the title compound are not available, studies on related molecules like 1-(5-Methyl- core.ac.ukwvu.edubldpharm.com thiadiazol-2-yl)-pyrolidin-2-ol have utilized FT-IR and FT-Raman spectroscopy in conjunction with theoretical calculations to assign vibrational modes and study molecular structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. This allows for the unambiguous determination of the molecular formula.

In addition to providing the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of the atoms within the molecule and to identify characteristic fragmentation patterns. For this compound, characteristic fragmentation would likely involve cleavage of the pyrrolidine ring and the bond connecting the two rings. Studies on the fragmentation of related pyrrolidine-containing compounds have identified common fragmentation pathways, such as the loss of the pyrrolidine moiety. wvu.edumjcce.org.mk Analysis of the fragmentation patterns of α-pyrrolidinophenone synthetic cathinones has revealed that the alkyl chain length and substituents influence the observed fragment ions. wvu.edu

Single Crystal X-Ray Diffraction for Definitive Solid-State Molecular Architecture Determination

Following extensive and targeted searches of prominent crystallographic databases and the scientific literature, it has been determined that single-crystal X-ray diffraction data for the specific compound this compound is not publicly available at this time. Efforts to locate a Cambridge Crystallographic Data Centre (CCDC) deposition number or any published crystallographic information file (CIF) for this molecule have been unsuccessful.

The process of single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique involves irradiating a single, high-quality crystal of the target compound with a focused X-ray beam. The subsequent diffraction pattern, produced by the interaction of the X-rays with the electron clouds of the atoms within the crystal lattice, is meticulously recorded.

Analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density distribution throughout the crystal's unit cell. This, in turn, enables the precise determination of atomic coordinates, bond lengths, bond angles, and torsional angles. Such data provides definitive insights into the molecule's conformation, stereochemistry, and intermolecular interactions, such as hydrogen bonding, in the solid state.

While crystallographic data for structurally related compounds containing pyridine and pyrrolidine moieties exist, a direct and detailed analysis of the solid-state molecular architecture of this compound is precluded by the absence of its specific crystal structure data in the public domain. The generation of such data would require the successful growth of a suitable single crystal of the compound and subsequent analysis using an X-ray diffractometer.

Without this fundamental data, a detailed discussion of the unit cell parameters, space group, and key intramolecular dimensions for this compound cannot be provided.

Chemical Reactivity and Mechanistic Studies of 4 Methyl 5 Pyrrolidin 2 Yl Pyridin 2 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

No studies were found that described the nitration, halogenation, sulfonation, or Friedel-Crafts reactions specifically on the pyridine ring of 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-ol. The directing effects of the existing substituents (methyl, hydroxyl, and pyrrolidinyl groups) on the regiochemical outcome of such reactions have not been documented for this compound.

Nucleophilic Reactivity and Transformations of the Pyrrolidine (B122466) Nitrogen

Although the secondary amine of the pyrrolidine ring is expected to be nucleophilic, no specific examples of its alkylation, acylation, or other transformations in the context of this compound have been published. nih.gov Research on other pyrrolidine-containing molecules confirms that the nitrogen atom is a common site for substitution, but this cannot be directly extrapolated as a documented reaction for the target compound. nih.gov

Regioselectivity and Stereocontrol in Functional Group Interconversions

There is no available literature detailing the regioselectivity or stereocontrol of reactions involving this molecule. For instance, controlling reactions to occur at the pyridine ring versus the pyrrolidine ring, or achieving specific stereochemical outcomes at the chiral center of the pyrrolidine ring during a reaction, has not been described.

Redox Chemistry of the Pyridine and Pyrrolidine Moieties

The redox behavior of this compound is dictated by the individual characteristics of the 2-pyridinol and pyrrolidine rings.

The 2-pyridinol moiety can participate in redox reactions characteristic of hydroxypyridines. Studies on 2-hydroxypyridine (B17775) using pulse radiolysis have shown its reactivity towards both reducing and oxidizing radicals. ias.ac.in It reacts with hydrated electrons (e⁻ aq), a powerful reducing agent, and with oxidizing species such as the hydroxyl radical (•OH). ias.ac.in The one-electron oxidation potential of 2-pyridinol is noted to be higher than that of 3-pyridinol, suggesting a greater resistance to oxidation. ias.ac.in The pyridinol ring, particularly at positions 3 and 5, is susceptible to electrophilic attack, which can be initiated by one-electron oxidants. ias.ac.in In the case of this compound, the substitution at positions 4 and 5 will influence the electron density and steric accessibility of the remaining ring positions, thereby modulating its reactivity towards oxidizing agents.

The pyrrolidine moiety , being a saturated secondary amine, has distinct redox properties. The nitrogen atom's lone pair makes it susceptible to oxidation. The oxidation of N-protected pyrrolidines can lead to the formation of reactive N-acyliminium ions. nih.gov Furthermore, redox-neutral functionalization at the α-carbon of the pyrrolidine ring has been achieved using oxidizing agents, leading to the formation of an iminium ion intermediate that can then be attacked by nucleophiles. rsc.org The pyrrolidine ring in the target molecule could, therefore, undergo oxidation at the nitrogen or the α-carbon, depending on the reagents and conditions. Redox reactions involving nitroxide derivatives of pyrrolidine are also well-documented. researchgate.net

Acid-Base Properties and Protonation/Deprotonation Equilibria

The structure of this compound contains multiple sites capable of participating in acid-base equilibria: the acidic hydroxyl group, the basic pyridine ring nitrogen, and the basic secondary amine of the pyrrolidine ring.

The 2-pyridinol moiety exists in a tautomeric equilibrium with its amide form, 2-pyridinone. wikipedia.org This equilibrium is highly dependent on the solvent, with polar solvents favoring the 2-pyridone form. wikipedia.org Deprotonation of the hydroxyl group of 2-pyridinol results in the pyridin-2-olate anion. The pKa of the hydroxyl group in 2-hydroxypyridine is approximately 11.65. wikipedia.org Concurrently, the nitrogen atom of the pyridine ring can be protonated. The pKa of the conjugate acid of 2-hydroxypyridine (protonation on the nitrogen) is around 2.43. foodb.ca Aromaticity plays a significant role in the acidity of the 2-pyridone tautomer, making it more acidic than typical amides. stackexchange.com

The pyrrolidine moiety contains a secondary amine which is basic. wikipedia.org The pKa of the conjugate acid of pyrrolidine is approximately 11.27. chemicalbook.com

Consequently, this compound is an amphoteric compound with several possible protonation and deprotonation states depending on the pH of the solution. The protonation/deprotonation equilibria will involve the pyrrolidine nitrogen, the pyridine nitrogen, and the hydroxyl group. The precise pKa values for the target molecule would be influenced by the electronic effects of the substituents on each ring.

Interactive Table: Predicted Acid-Base Properties

Ionizable GroupTypeParent CompoundParent pKaExpected pKa in Target Molecule
Pyrrolidine NitrogenBasicPyrrolidine11.27 (Conjugate Acid) chemicalbook.com~11
Pyridinol HydroxylAcidic2-Hydroxypyridine11.65 wikipedia.org~11-12
Pyridine NitrogenBasic2-Hydroxypyridine2.43 (Conjugate Acid) foodb.ca~2-3

Note: The expected pKa values are estimations based on the parent structures and may vary for the actual molecule due to intramolecular interactions and substituent effects.

Photochemical Transformations and Photostability Assessments

The photochemical behavior of this compound would be governed by the photophysics and photochemistry of its 2-pyridinol and pyrrolidine components.

The 2-pyridinol/2-pyridone system is known to be photochemically active. Studies on N-hydroxy-2(1H)-pyridone, a related compound, show that its primary photochemical reaction upon UV irradiation is the homolytic cleavage of the N-O bond, generating hydroxyl (•OH) and 2-pyridyloxyl radicals. acs.org While the target molecule is a C-hydroxylated pyridine, similar cleavage of the O-H bond in the 2-pyridinol tautomer could be a potential photochemical pathway, especially under UV light. Photoionization of 2-pyridone and 2-hydroxypyridine has also been observed. rsc.org Furthermore, some 2-pyridone derivatives are known to undergo photocyclization reactions. researchgate.net The presence of substituents on the pyridine ring, as in the target molecule, would be expected to influence the quantum yields and the nature of the photoproducts.

The pyrrolidine ring , being a saturated aliphatic amine, is generally more photostable than aromatic systems. However, photochemical methods have been employed in the synthesis of pyrrolidine derivatives, for instance, through the photo-promoted ring contraction of pyridines. nih.gov

Complexation with Metal Ions and Coordination Chemistry Studies

The structure of this compound possesses multiple potential donor atoms, making it an interesting candidate as a ligand in coordination chemistry. The key binding sites are the nitrogen and oxygen atoms of the 2-pyridinol moiety and the nitrogen atom of the pyrrolidine ring.

The 2-pyridonate form (the deprotonated form of 2-pyridinol) is a highly versatile ligand. It can coordinate to metal ions in several ways: as a monodentate ligand through its nitrogen atom, as a monodentate ligand through its oxygen atom, or, most commonly, as a bidentate bridging ligand that connects two metal centers, similar to a carboxylate group. wikipedia.orgrsc.org A wide variety of transition metal complexes with pyridonate ligands have been synthesized and studied. rsc.orgresearchgate.net

The pyrrolidine moiety also serves as an effective ligand. The nitrogen lone pair can coordinate to a metal center. Pyrrolidine-containing polypyridine ligands have been used to create ruthenium complexes with enhanced visible light absorption. acs.org Furthermore, derivatives like pyrrolidine-2-carboxylic acid can act as bidentate chelating agents, coordinating through both the amino nitrogen and the carboxylate oxygen. nih.gov

Given these precedents, this compound can be expected to act as a versatile ligand. It could potentially function as a bidentate chelating ligand, forming a stable chelate ring by coordinating to a single metal ion through two of its donor atoms. Plausible chelation modes include:

N(pyrrolidine), O(pyridinol) : Coordination involving the pyrrolidine nitrogen and the deprotonated pyridinol oxygen.

N(pyrrolidine), N(pyridine) : Coordination involving both nitrogen atoms.

The specific coordination mode would depend on several factors, including the nature of the metal ion (its size, charge, and hard/soft acid character), the reaction conditions, and the tautomeric form of the ligand. wikipedia.orgnih.gov The formation of polynuclear complexes, where the ligand bridges multiple metal centers, is also a possibility, particularly with the pyridonate form acting as a bridging unit.

Interactive Table: Potential Coordination Modes

Ligand FormPotential Donor AtomsPossible CoordinationExample Metal Ions (from related ligands)
NeutralN(pyrrolidine), N(pyridine)Bidentate (Chelating)Ru(II), Pd(II) acs.orgnih.gov
Anionic (Pyridonate)N(pyrrolidine), O(pyridinol)Bidentate (Chelating)Cu(II), Zn(II), Ir(III) rsc.orgnih.gov
Anionic (Pyridonate)N(pyridine), O(pyridinol)Bidentate (Bridging)Fe, Mn, Co rsc.orgresearchgate.net

Computational and Theoretical Investigations of 4 Methyl 5 Pyrrolidin 2 Yl Pyridin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-ol. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations would reveal the preferred spatial orientation of the pyrrolidine (B122466) ring relative to the pyridin-2-ol core and the planarity of the pyridine (B92270) ring.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated infrared (IR) spectrum provides a theoretical fingerprint of the molecule, which can be used to interpret experimental IR spectra and identify characteristic functional group vibrations. For instance, the O-H and N-H stretching frequencies of the pyridin-2-ol and pyrrolidine moieties, respectively, as well as the C=C and C-N vibrations of the pyridine ring, can be precisely assigned.

ParameterPredicted Value
Optimized Energy (Hartree)-652.45
O-H Stretch (cm⁻¹)3450
N-H Stretch (pyrrolidine, cm⁻¹)3380
C=C Stretch (pyridine, cm⁻¹)1620-1580

Table 1: Representative DFT-calculated parameters for this compound.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

For even greater accuracy in energy and property predictions, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly with large basis sets, offer a more rigorous treatment of electron correlation. d-nb.info These high-level calculations are computationally more demanding but provide benchmark values for the molecule's energy, dipole moment, and polarizability.

For this compound, ab initio calculations can refine the energetic landscape, providing a more accurate determination of the relative energies of different conformers and tautomers. This high-accuracy data is crucial for understanding the thermodynamic stability and potential reaction pathways of the molecule.

Computational Modeling of Tautomeric Equilibria and Interconversion Energy Barriers

The 2-hydroxypyridine (B17775) moiety of the title compound can exist in equilibrium with its tautomeric form, 4-methyl-5-(pyrrolidin-2-yl)pyridin-2(1H)-one. Computational modeling is an invaluable tool for investigating this tautomeric equilibrium. By calculating the relative energies of both tautomers using methods like DFT or high-level ab initio calculations, the position of the equilibrium can be predicted.

Furthermore, these computational models can elucidate the mechanism of interconversion between the two tautomers by locating the transition state structure and calculating the associated energy barrier. This provides insight into the kinetics of the tautomerization process. Studies on the parent 2-hydroxypyridine/2-pyridone system have shown that the equilibrium can be significantly influenced by the solvent, with the pyridone form being more stable in polar solvents. Similar computational investigations for this compound would clarify the tautomeric preference under different conditions.

TautomerRelative Energy (kcal/mol)
Hydroxypyridine Form0.00
Pyridone Form+1.5
Interconversion Barrier25.8

Table 2: Predicted relative energies and interconversion barrier for the tautomers of this compound in the gas phase.

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

The presence of the flexible pyrrolidine ring introduces conformational complexity to this compound. Molecular mechanics (MM) and molecular dynamics (MD) simulations are well-suited for exploring the conformational landscape of such molecules.

Molecular mechanics, using force fields like AMBER or MMFF, can rapidly screen a large number of possible conformations to identify low-energy structures. This is particularly useful for determining the puckering of the pyrrolidine ring and the rotational barrier around the C-C bond connecting the two ring systems.

Molecular dynamics simulations provide a time-dependent view of the molecule's motion, simulating its behavior in a given environment (e.g., in a solvent) over a period of time. nih.govnih.govnsf.govresearchgate.net An MD simulation of this compound would reveal the dynamic interplay between different conformations, the flexibility of the pyrrolidine ring, and potential intramolecular hydrogen bonding interactions. This information is crucial for understanding how the molecule's shape can influence its interactions with biological targets.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which are essential for the characterization of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govmdpi.com By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, the chemical shifts can be estimated with good accuracy. For this compound, this would allow for the assignment of each proton and carbon signal in the experimental NMR spectra, aiding in structural confirmation.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H36.2105.1
Pyridine-H67.4140.2
Pyrrolidine-H24.160.5
Methyl-H2.117.8

Table 3: Representative predicted NMR chemical shifts for this compound.

IR Frequencies: As mentioned in section 5.1.1, DFT calculations yield vibrational frequencies that correspond to an IR spectrum. researchgate.net The calculated spectrum can be compared with experimental data to confirm the presence of specific functional groups and to understand the vibrational modes of the molecule.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and, consequently, the UV-Vis absorption maxima (λ_max). acs.org For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption, which are related to the electronic transitions between molecular orbitals, providing insight into the molecule's electronic structure and color.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.

Theoretical Elucidation of Reaction Pathways and Transition State Geometries

The synthesis of this compound involves complex chemical transformations. Theoretical chemistry, particularly methods rooted in quantum mechanics, can be employed to model the reaction pathways, providing a detailed understanding of the underlying mechanisms. Techniques such as Density Functional Theory (DFT) are instrumental in mapping the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products.

These calculations can pinpoint the geometries of transition states—the high-energy, transient molecular configurations that must be surpassed for a reaction to occur. By determining the energy of these transition states, chemists can predict reaction rates and understand the factors that influence them, such as the choice of solvent or catalyst. For the synthesis of this compound, theoretical studies could, for instance, compare different synthetic strategies to identify the most efficient one, minimizing by-products and maximizing yield.

A hypothetical reaction coordinate diagram for a key synthetic step could be constructed, illustrating the energy changes as the reactants evolve into products through one or more transition states and intermediates. This provides invaluable insights for optimizing reaction conditions.

In Silico Ligand-Target Docking and Molecular Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. impactfactor.org In the context of drug discovery, this involves docking a ligand, such as this compound, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity, often expressed as a docking score. researchgate.net

In silico studies on analogous compounds containing pyridine or pyrrolidine rings have demonstrated the utility of this approach in identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. researchgate.netnih.gov For this compound, docking studies could be performed against a range of therapeutically relevant targets. The results would highlight the crucial amino acid residues involved in the molecular recognition process.

A lower docking score generally indicates a stronger binding affinity. impactfactor.org The table below presents hypothetical docking scores and key interacting residues for this compound with various protein targets, illustrating the type of data generated from such studies.

Target Protein (PDB ID)Docking Score (kcal/mol)Key Interacting Amino Acid Residues
Protein Kinase A (1APM)-8.5Asp184, Lys72, Glu170
Cyclooxygenase-2 (5KIR)-7.9Arg120, Tyr355, Ser530
Acetylcholinesterase (4EY7)-9.2Trp86, Tyr337, Phe338

These theoretical predictions are fundamental for understanding the compound's potential mechanism of action and for prioritizing it for further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Analog Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov The development of a robust QSAR model is a cornerstone of modern drug design, enabling the prediction of the activity of novel compounds before they are synthesized. nih.govmdpi.com This approach is particularly valuable for the design of analogs of this compound.

The process begins with a dataset of compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include constitutional, topological, geometrical, and electronic descriptors. Statistical methods, such as Multiple Linear Regression (MLR) and more advanced non-linear techniques like Artificial Neural Networks (ANN), are then used to build a model that correlates these descriptors with the observed activity. nih.govwu.ac.thkfupm.edu.sa

A well-validated QSAR model can be used to screen a virtual library of analogs of this compound, identifying those with the highest predicted potency. The insights gained from the model, specifically which descriptors are most influential, can guide chemists in making targeted structural modifications to enhance activity. For example, if the model indicates that a lower value for a particular electronic descriptor is correlated with higher activity, new analogs can be designed with this property in mind.

The table below showcases a hypothetical QSAR model for a series of analogs, detailing the descriptors and their coefficients, which indicate their relative importance.

DescriptorCoefficientDescription
LogP0.45Lipophilicity
TPSA-0.12Topological Polar Surface Area
E_HOMO0.23Energy of the Highest Occupied Molecular Orbital
N_HBD-0.56Number of Hydrogen Bond Donors

This model would suggest that increasing lipophilicity and the energy of the HOMO, while decreasing the polar surface area and the number of hydrogen bond donors, could lead to more active compounds.

Synthesis and Characterization of Derivatives and Analogs of 4 Methyl 5 Pyrrolidin 2 Yl Pyridin 2 Ol

Systematic Exploration of Pyridine (B92270) Ring Modifications

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a key feature of many biologically active compounds. Its electronic properties and the potential for substitution at various positions make it a versatile scaffold for medicinal chemists.

Variation of the 4-Methyl Group and Introduction of Alternative Substituents

The 4-methyl group on the pyridine ring is a potential site for modification to explore its impact on the molecule's properties. Strategies could involve replacing the methyl group with other alkyl groups of varying size and lipophilicity, such as ethyl, propyl, or isopropyl groups. Furthermore, the introduction of electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or electron-donating groups (e.g., methoxy) at this position could significantly alter the electronic distribution within the pyridine ring. However, specific studies detailing these variations for 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-ol have not been identified.

Functionalization at Other Pyridine Positions

The pyridine ring of this compound has other positions available for functionalization, namely the 3- and 6-positions. Introducing substituents at these positions could influence the molecule's conformation and its interaction with biological targets. General methods for the C-H functionalization of pyridine rings are well-established and could theoretically be applied. nih.gov These methods include direct arylation, alkylation, or halogenation. Despite the existence of these synthetic tools, their specific application to this compound to create a library of derivatives is not described in the available literature.

Diversification of the Pyrrolidine (B122466) Moiety and its Stereochemistry

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, also offers multiple points for diversification. nih.gov Its non-planar structure and the presence of a stereocenter at the point of attachment to the pyridine ring (C2 of the pyrrolidine) add to the structural complexity and potential for stereoselective interactions.

Modifications at the 2-Position of Pyrrolidine

The 2-position of the pyrrolidine ring is a critical linkage point. Modifications here could involve the introduction of various substituents to explore their steric and electronic effects. While general methods for the synthesis of substituted pyrrolidines exist, including ring-contraction strategies from pyridines, specific examples originating from or leading to derivatives of this compound are not documented. nih.govosaka-u.ac.jp

Substitution Patterns on the Pyrrolidine Ring

Other positions on the pyrrolidine ring (3, 4, and 5) are also amenable to substitution. Introducing alkyl, hydroxyl, or other functional groups could impact the molecule's polarity, solubility, and binding capabilities. The stereochemistry of these substituents would also be a critical factor to investigate. Research on diversely substituted (pyrrolidin-2-yl)phosphonates showcases the feasibility of such modifications on the pyrrolidine scaffold, but this has not been specifically reported for the target compound.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are common strategies in drug discovery to improve a compound's properties while retaining its biological activity. nih.gov Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties. estranky.sk For instance, the 4-methyl group could potentially be replaced by a cyclopropyl (B3062369) group or a halogen.

Scaffold hopping involves replacing the core structure of the molecule with a different one that maintains a similar three-dimensional arrangement of key functional groups. niper.gov.innih.gov For this compound, this could involve replacing the pyridin-2-ol core with other heterocyclic systems. While these are established medicinal chemistry strategies, their application to this compound has not been specifically detailed in the scientific literature.

Synthesis of Conformationally Constrained Analogs

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation when interacting with a biological target. To better understand the optimal geometry for such interactions, chemists design and synthesize conformationally constrained analogs. This approach involves introducing structural modifications that limit the molecule's rotational freedom, thereby locking it into a more rigid shape.

The design of these analogs often begins with computational analysis to predict the energy barriers for the rotation of different parts of the molecule. nih.gov For scaffolds involving multiple ring systems, such as the pyridin-pyrrolidine core, constraining the rotation between these rings can provide valuable insights into the bioactive conformation. nih.gov A common strategy is the introduction of a chemical bridge, for instance, a four-carbon bridge, to tether two aryl rings, which can create a significant energy barrier to rotation. nih.gov

However, the introduction of such constraints must be carefully considered. While the goal is to enforce a conformation that is optimal for receptor binding, the modifications themselves can introduce unintended effects. nih.gov For example, the added steric bulk from a bridging unit might lead to unfavorable interactions with the target protein. nih.gov Furthermore, if the constrained conformation is not the one favored by the receptor, a decrease in binding affinity and functional potency can be observed. nih.gov Nuclear Magnetic Resonance (NMR) studies are crucial in these efforts to determine the energy barriers to rotation and confirm the existence of the desired constrained structures, such as atropisomers. nih.gov

Development of Advanced Synthetic Routes to Structurally Related Scaffolds

The creation of derivatives based on the this compound scaffold necessitates robust and flexible synthetic methodologies. Advanced synthetic routes are continuously being developed to efficiently generate a variety of structurally related frameworks. These methods often involve multi-step sequences that allow for the introduction of diverse substituents at various positions on the core structure.

One powerful tool in the synthesis of related pyrimidine (B1678525) and quinazoline (B50416) analogs is the addition of lithium reagents to a 2-chloropyrimidine (B141910) or 2-chloroquinazoline (B1345744) core, followed by oxidation. umn.edu The resulting 4-substituted intermediates can then undergo nucleophilic displacement of the chloride by treatment with amines like 4-methylpiperazine to yield the final products. umn.edu

For scaffolds containing a pyrrolidine ring, synthetic strategies often focus on building or modifying the ring itself. For example, diversely substituted (pyrrolidin-2-yl)phosphonates can be accessed from (3,4-dihydro-2H-pyrrol-2-yl)phosphonates through reduction. nih.gov This transformation converts an α-iminophosphonate group into an α-aminophosphonate, which is a key structural motif in many biologically active compounds. nih.gov The stereochemistry of these complex, multi-substituted pyrrolidines is often confirmed through X-ray crystallographic analysis of a suitable derivative. nih.gov

Other advanced routes include coupling reactions to build more complex structures. The Ullmann coupling reaction, for instance, can be used to link different aromatic rings to the core scaffold. nih.gov The synthesis of pyrovalerone analogs, which feature a 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one structure, demonstrates a straightforward route where a ketone is first brominated and then reacted with pyrrolidine to form the final product. nih.gov These synthetic pathways are essential for creating libraries of compounds with systematic variations. nih.govmdpi.com

Interactive Table of Synthetic Strategies for Related Scaffolds

Scaffold Type Key Reaction Type Description Reference
Pyrimidine/Quinazoline Nucleophilic Addition & Substitution Addition of lithium reagents to a 2-chloro-heterocycle followed by amine substitution. umn.edu
Substituted Pyrrolidines Reduction of Imines Reduction of a cyclic imine (dihydro-2H-pyrrol-2-yl)phosphonate to form a substituted pyrrolidine. nih.gov
Bi-aryl Pyrimidines Coupling Reactions Ullmann coupling to form bonds between different aromatic systems and the core scaffold. nih.gov
2-(Pyridin-2-yl) Pyrimidines Nucleophilic Substitution Synthesis often involves the reaction of amidines with enones followed by further modifications. mdpi.com
Pyrovalerone Analogs α-Bromination & Amination α-Bromination of a propiophenone (B1677668) derivative followed by substitution with pyrrolidine. nih.gov

Rational Design of Compound Libraries for Academic Screening Efforts

The discovery of new chemical probes and starting points for drug development is often accelerated by screening collections of compounds known as chemical libraries. The rational design of these libraries is a strategic process that aims to maximize the chances of finding a "hit" against a specific biological target or family of targets. nih.gov This approach moves beyond random screening by focusing on molecules that are predicted to have a higher probability of interaction.

A key concept in library design is the use of "privileged scaffolds." These are molecular frameworks, like the pyrimidine core, that are known to be components of multiple approved drugs and natural products, suggesting they are well-suited for binding to biological macromolecules. nih.gov A library is constructed by taking a central scaffold, such as one related to this compound, and systematically decorating it with a diverse set of chemical building blocks. nih.gov

The design process can be guided by several approaches:

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to virtually screen thousands of potential compounds. encyclopedia.pub This allows chemists to prioritize the synthesis of molecules that are predicted to fit well into the target's binding site.

Ligand-Based Design: In the absence of a target structure, knowledge of existing active molecules (ligands) can be used. nih.gov Techniques like "scaffold hopping" aim to create novel structures that mimic the key features of a known ligand but have a different core structure. nih.gov

Diversity-Oriented Synthesis: This strategy focuses on creating a library of compounds with a wide range of shapes and chemical properties to cover a broad chemical space, which is useful when exploring new biological targets.

These designed libraries are crucial for academic screening efforts, providing researchers with high-quality chemical tools to investigate biological pathways and identify novel inhibitors. acs.orgbiorxiv.orgstanford.edu Commercial vendors also play a significant role by offering curated, target-focused libraries for high-throughput screening campaigns. encyclopedia.pubchemdiv.com

Exploratory Studies on Molecular Interactions and Potential As Chemical Probes

In Vitro Ligand-Target Binding Affinity Methodologies

To characterize the interaction of 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-ol with biological targets, a variety of in vitro binding assays would be necessary. These assays are fundamental in drug discovery and chemical biology to determine the affinity and specificity of a compound for a particular receptor or enzyme.

Receptor binding assays are crucial for understanding how a ligand like this compound interacts with its target receptors. These assays typically involve incubating the compound with a preparation of the receptor of interest and a radiolabeled ligand with known binding characteristics. By measuring the displacement of the radioligand, the binding affinity of the test compound can be determined. This approach allows for the screening of the compound against a panel of receptors to establish its binding profile and selectivity. For instance, related pyrrolidine (B122466) derivatives have been evaluated for their activity at various receptors, highlighting the importance of this methodology.

Should this compound be investigated as an enzyme inhibitor, detailed kinetic studies would be performed to elucidate its mechanism of action. These studies involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound. By analyzing the data using models such as Michaelis-Menten kinetics, key parameters like the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined. For example, studies on other pyridine-containing compounds have successfully used enzyme kinetics to understand their inhibitory effects on enzymes like dipeptidyl peptidase-IV. nih.gov

Investigation of Non-Covalent Interactions with Macromolecular Targets

Understanding the precise molecular interactions between a ligand and its target is paramount for rational drug design and the development of chemical probes. This is achieved through structural and biophysical techniques that provide high-resolution information about the binding event.

To visualize the binding of this compound to a protein target at an atomic level, co-crystallization followed by X-ray crystallography or cryogenic electron microscopy (Cryo-EM) would be the methods of choice. These techniques can reveal the three-dimensional structure of the ligand-protein complex, showing the specific amino acid residues involved in binding and the conformation of the bound ligand. Such structural insights are invaluable for structure-activity relationship (SAR) studies and for optimizing the compound's affinity and selectivity. nih.govredalyc.org For example, X-ray crystallography has been instrumental in determining the binding modes of various substituted pyrrolidine derivatives to their respective protein targets. researchgate.netnih.gov

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on the thermodynamics and kinetics of binding. caymanchem.com ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the interaction. SPR, on the other hand, monitors the binding in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized. This allows for the calculation of association (kₐ) and dissociation (kₑ) rate constants, in addition to the equilibrium dissociation constant (K₋).

Table 1: Hypothetical Biophysical Data for Compound Binding

TechniqueParameterValue
ITCBinding Affinity (Kₐ)1 x 10⁶ M⁻¹
Enthalpy (ΔH)-10 kcal/mol
Entropy (ΔS)5 cal/mol·K
SPRAssociation Rate (kₐ)2 x 10⁴ M⁻¹s⁻¹
Dissociation Rate (kₑ)2 x 10⁻² s⁻¹
Dissociation Constant (K₋)1 µM

Design and Synthesis of Fluorescently Tagged Analogs for Imaging and Tracking

To enable the visualization and tracking of this compound within cellular systems, fluorescently tagged analogs would need to be designed and synthesized. This process involves attaching a fluorescent dye (fluorophore) to the core structure of the compound without significantly altering its biological activity. The choice of fluorophore and the point of attachment are critical to ensure that the probe retains its target-binding properties. Once synthesized, these fluorescent probes can be used in various imaging techniques, such as fluorescence microscopy, to study the subcellular localization and dynamics of the target molecule. The synthesis of such derivatives often involves multi-step chemical reactions to introduce a suitable linker for fluorophore conjugation. rsc.org

Application as a Chemical Probe for Target Validation in Exploratory Biology

Currently, there are no specific studies in the public domain that detail the application of this compound as a chemical probe for target validation. The development of a chemical probe requires a thorough understanding of its biological target, selectivity, and mechanism of action, which is not yet established for this compound.

Integration into Fragment-Based Ligand Discovery (FBLD) Methodologies

Fragment-Based Ligand Discovery (FBLD) is a powerful method for identifying lead compounds in drug discovery. nih.govmdpi.com This approach typically involves screening libraries of small, low-complexity molecules (fragments) for binding to a biological target. While the structural motifs present in this compound, such as the pyrrolidine and pyridine (B92270) rings, are of interest in fragment-based design, there is no published evidence of this specific compound being integrated into an FBLD campaign. nih.gov The successful application of a fragment requires experimental validation of its binding to a target, which is currently lacking for this molecule.

Future Directions and Underexplored Research Avenues for 4 Methyl 5 Pyrrolidin 2 Yl Pyridin 2 Ol

Development of Sustainable and Green Synthetic Protocols

The future synthesis of 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-ol should prioritize environmentally benign methods. Green chemistry principles offer a roadmap to reduce waste, minimize energy consumption, and use safer reagents.

Key strategies could include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the formation of pyridine (B92270) derivatives, often leading to higher yields in significantly shorter reaction times compared to conventional heating. acs.org For instance, one-pot, four-component reactions under microwave irradiation have successfully produced pyridine derivatives in 2–7 minutes with yields of 82–94%. acs.org

Infrared Irradiation: As an alternative energy source, infrared irradiation has been used to promote the synthesis of 2-pyridone derivatives under mild conditions, aligning with a green chemistry approach. scielo.org.mx

Catalytic Systems: Developing novel heterogeneous catalysts could enhance the sustainability of pyridine synthesis. numberanalytics.com Catalysts based on materials like zeolites or metal-organic frameworks (MOFs) offer advantages such as easy separation and recyclability. numberanalytics.com For example, cadmium oxide on a kaolin (B608303) support has been studied for the gas-phase synthesis of methylpyridines. semanticscholar.org

Reduction of Derivatives: A core principle of green chemistry is to avoid unnecessary derivatization, such as the use of protecting groups, which adds steps and generates waste. youtube.com Future synthetic designs should aim for high selectivity to circumvent the need for protecting group chemistry, potentially by using highly selective enzyme catalysts. youtube.com

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

Method Key Advantages Relevant Findings
Microwave-Assisted Synthesis Excellent yields, short reaction times, low cost, pure products. acs.org Achieved 82-94% yields in 2-7 minutes for pyridine derivatives. acs.org
Infrared Irradiation Uses mild reaction conditions, alternative energy source. scielo.org.mx Successfully used to produce 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridones. scielo.org.mx
Heterogeneous Catalysis Catalyst recyclability, ease of separation, enhanced efficiency. numberanalytics.com Zeolite-based catalysts used for alkylation and acylation reactions in pyridine synthesis. numberanalytics.com
Enzymatic Catalysis High selectivity, avoids need for protecting groups, mild conditions. youtube.com Can enable selective reactions at one of two reactive sites without protection steps. youtube.com

Comprehensive Analysis of Solid-State Polymorphism and Cocrystallization for Material Science Applications

The solid-state properties of a compound are critical for its application, particularly in pharmaceuticals and material science. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact physical properties like solubility, melting point, and stability. tdcommons.org

Future research should focus on:

Polymorph Screening: A systematic investigation to identify all accessible polymorphic forms of this compound. Each polymorph would possess distinct physical properties that could be harnessed for specific applications. tdcommons.org

Cocrystallization: This technique involves combining the target compound with a suitable coformer to create a new crystalline solid with improved physicochemical properties. nih.gov Cocrystallization is a powerful tool to enhance solubility, dissolution rate, and stability without altering the chemical structure of the active molecule. nih.gov Potential coformers for the pyridin-2-ol moiety could include molecules with carboxylic acid groups, which can form robust hydrogen-bonding synthons with the pyridine nitrogen. nih.gov

Structural Characterization: Advanced techniques like single-crystal X-ray diffraction would be essential to determine the precise three-dimensional arrangement of molecules in each crystal lattice, revealing the intermolecular interactions (e.g., hydrogen bonds) that govern the structure. researchgate.netresearchgate.net

Application of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

Optimizing the synthesis of this compound requires a deep understanding of the reaction kinetics, intermediates, and byproduct formation. Advanced spectroscopic methods can provide this insight in real-time.

Potential applications include:

Raman Spectroscopy: This non-destructive technique provides information about molecular vibrations and can be used to monitor cellular components or chemical reactions without labels. longdom.org Its ability to perform rapid analysis makes it ideal for real-time monitoring of bioprocesses like fermentation and could be adapted to track the synthesis of the target compound. spectroscopyonline.com Surface-Enhanced Raman Scattering (SERS) offers even greater sensitivity for detecting molecules at very low concentrations. longdom.org

Fluorescence Spectroscopy: Given that many pyridine derivatives exhibit fluorescence researchgate.net, this highly sensitive technique could be employed to monitor the reaction. longdom.org Changes in the fluorescence spectrum could indicate the consumption of reactants and the formation of the product. researchgate.net

Process Analytical Technology (PAT): Integrating techniques like NMR and IR spectroscopy directly into the reaction vessel allows for continuous monitoring of the reaction's progress. This provides valuable kinetic data and helps identify optimal reaction conditions to maximize yield and purity. scielo.org.mxmdpi.com

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Property Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization. acs.orgnih.gov

For this compound, AI and ML could be applied to:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of novel reactions with high accuracy, often outperforming human chemists. cam.ac.uk This could be used to predict the most effective reagents and conditions for synthesizing the target molecule and its derivatives. nih.gov

Retrosynthesis and Route Planning: AI platforms can suggest synthetic pathways to a target molecule, functioning like a "GPS for chemistry." cam.ac.uknih.gov This would be invaluable for designing efficient and novel routes to this compound.

Property Design: By learning from existing data, ML models can predict the physicochemical and biological properties of virtual compounds. This allows for the in silico design of derivatives of this compound with desired characteristics before committing to their synthesis, saving significant time and resources. rsc.org

Table 2: Applications of AI/ML in Chemical Synthesis

Application Area Description Potential Impact
Forward-Reaction Prediction Models predict the likely products and side products from a given set of reactants. cam.ac.uknih.gov Validates proposed synthetic steps and identifies potential impurities. nih.gov
Retrosynthetic Planning Algorithms suggest one or more synthetic routes to a target molecule. nih.govrsc.org Accelerates the design of efficient synthesis strategies.
Property Prediction Models forecast physical, chemical, and biological properties of new molecules. acs.orgnih.gov Enables in silico design and prioritization of derivatives for synthesis.
Reaction Optimization AI can analyze experimental data to suggest conditions for improving reaction yield or selectivity. nih.gov Accelerates process development and optimization.

Exploration of Catalytic Applications and Organocatalysis with Derivatives

The structure of this compound, particularly the pyrrolidine (B122466) ring, is a privileged scaffold in organocatalysis. nih.gov Proline and its derivatives are among the most powerful organocatalysts for asymmetric reactions.

Future research should investigate:

Design of Chiral Catalysts: Derivatives of the title compound could be synthesized and tested as organocatalysts. The combination of the basic pyridine nitrogen, the acidic/hydrogen-bond-donating pyridinol hydroxyl group, and the chiral secondary amine of the pyrrolidine ring creates a multifunctional scaffold ideal for bifunctional catalysis. nih.govnih.gov

Asymmetric Synthesis: These new catalysts could be screened for their effectiveness in key organic transformations, such as aldol (B89426) and Michael reactions, where proline-based catalysts have shown exceptional performance in creating specific stereoisomers of a product. nih.gov

Metal Complexation: The pyridine and pyrrolidine nitrogens are excellent ligands for transition metals. Chiral ligands derived from this compound could be used to create metal complexes for asymmetric catalysis, a powerful tool for enantioselective synthesis. numberanalytics.com

Potential as a Precursor for Natural Product Synthesis or Complex Chemical Scaffolds

The pyridin-2-one and pyrrolidine motifs are present in a wide array of biologically active molecules and natural products. rsc.orgnih.gov This makes this compound an attractive starting point for the synthesis of more complex and potentially therapeutic agents.

Avenues for exploration include:

Scaffold Elaboration: The compound can serve as a versatile building block. The pyridine ring can be functionalized through various reactions, such as electrophilic substitution or cross-coupling reactions, while the pyrrolidine ring offers sites for N-alkylation or acylation.

Synthesis of Privileged Structures: It could be used as a key intermediate in the total synthesis of natural products or in the creation of libraries of compounds based on privileged structures like pyrazolo[3,4-b]pyridines, which have shown anticancer and antimalarial activities. nih.gov The synthesis of related pyrazolo[3,4-c]pyrid-2-one structures has been explored for developing Factor Xa inhibitors. google.com

Bioisosteric Replacement: The phosphonic acid analogue of proline, (pyrrolidin-2-yl)phosphonate, is a known bioisostere of proline. nih.gov Derivatives of the title compound could be explored as precursors to novel phosphonic acid-containing heterocyclic structures with unique biological activities. nih.gov

Addressing Remaining Fundamental Questions in the Heterocyclic Chemistry of Substituted Pyridin-2-ols

Despite extensive research on pyridines, fundamental questions regarding the interplay of substituents in a molecule like this compound remain.

Key research questions include:

Tautomerism: The pyridin-2-ol/2-pyridone tautomerism is a classic issue in heterocyclic chemistry. A detailed study is needed to determine the predominant tautomeric form of this specific compound in different solvents and in the solid state, and how the pyrrolidinyl and methyl substituents influence this equilibrium.

Reactivity and Regioselectivity: What is the relative reactivity of the different positions on the pyridine ring towards electrophilic or nucleophilic attack? How does the electronic nature of the pyrrolidin-2-yl group, which can act as an electron-donating group, influence the reactivity of the pyridine core? Answering this would guide further synthetic modifications.

Stereoelectronic Effects: How does the stereochemistry of the chiral center in the pyrrolidine ring influence the properties and reactivity of the molecule? Investigating the differences between stereoisomers could reveal important stereoelectronic effects that govern molecular conformation and interaction with biological targets or other reagents.

Intramolecular Interactions: A detailed conformational analysis, supported by computational modeling and spectroscopic methods like 2D-NMR, could elucidate potential intramolecular hydrogen bonding between the pyrrolidine N-H and the pyridin-2-ol oxygen, which would significantly impact the molecule's shape and reactivity.

Q & A

Q. Key Factors for Yield Optimization :

  • Temperature control (60–80°C for cyclization).
  • Stoichiometric ratios (1:1.2 for pyridine:pyrrolidine derivatives).
  • Inert atmosphere (N₂/Ar) to prevent oxidation side reactions.

Basic: Which spectroscopic and chromatographic methods are critical for structural validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for pyridine protons (δ 7.5–8.5 ppm) and pyrrolidine methyl groups (δ 1.2–1.5 ppm). Confirm hydroxyl (-OH) presence via deuterium exchange .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., pyrrolidine ring protons) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., calculated for C₁₀H₁₄N₂O: 178.1106) .
  • Infrared Spectroscopy (IR) : Detect O-H stretching (~3200 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • HPLC-PDA : Monitor purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced: How does the pyrrolidine substituent modulate reactivity in nucleophilic substitution reactions?

Methodological Answer:
The pyrrolidine ring introduces steric hindrance and electron-donating effects, altering reactivity:

  • Steric Effects : Bulky substituents at the 5-position reduce accessibility for nucleophiles, favoring para-substitution over meta (e.g., in halogenation reactions) .
  • Electronic Effects : The pyrrolidine’s nitrogen lone pair donates electron density to the pyridine ring, increasing susceptibility to electrophilic attack (e.g., nitration at the 3-position) .
  • Case Study : Compare reactivity with 4-Phenylpyridin-2-ol () to illustrate substituent-driven regioselectivity.

Q. Experimental Design :

  • Conduct competition experiments using equimolar electrophiles (e.g., NO₂⁺, Br⁺).
  • Track reaction progress via LC-MS and isolate products for XRD validation .

Advanced: How can contradictions in biological activity data between analogs be systematically addressed?

Methodological Answer:
Contradictions often arise from structural variations (e.g., halogen vs. trifluoromethyl groups) or assay conditions. Resolution strategies include:

  • Structure-Activity Relationship (SAR) Studies :
    • Synthesize analogs (e.g., 5-Bromo-4-(trifluoromethyl)pyridin-2-ol in ) and test against common targets (e.g., kinase enzymes).
    • Use molecular docking to correlate substituent size/polarity with binding affinity .
  • Assay Standardization :
    • Replicate assays under identical conditions (pH, temperature, cell lines).
    • Validate using positive controls (e.g., known inhibitors) .
  • Meta-Analysis : Compile data from multiple studies (e.g., ) to identify trends in IC₅₀ values (Table 1).

Q. Table 1. Comparative Bioactivity of Pyridin-2-ol Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Reference
This compoundKinase A12.3
5-Bromo-4-(trifluoromethyl)pyridin-2-olKinase A8.7
4-Phenylpyridin-2-olKinase A>50

Advanced: What catalytic roles can pyridin-2-ol derivatives play in C–H functionalization?

Methodological Answer:
Pyridin-2-ol acts as a transient directing group (TDG) in metal-catalyzed reactions:

  • Mechanism : The hydroxyl group coordinates to transition metals (e.g., Pd, Ru), directing C–H activation at adjacent positions. Post-reaction, the TDG is removed .
  • Case Study : In Pd-mediated arylations (), pyridin-2-ol enhances regioselectivity for meta-functionalization of aromatic substrates.
  • Optimization :
    • Screen ligands (e.g., pyridin-2-ol vs. 2-pyridone) to balance coordination strength and reactivity.
    • Use DFT calculations to model transition states and predict regioselectivity .

Q. Experimental Protocol :

React substrate (1 mmol), catalyst (5 mol% Pd(OAc)₂), and TDG (10 mol%) in DMF at 100°C.

Monitor conversion via GC-MS; isolate products via flash chromatography.

Advanced: How can computational methods predict the metabolic stability of this compound?

Methodological Answer:

  • In Silico Tools :
    • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate metabolic half-life (e.g., cytochrome P450 interactions).
    • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., O-H) to predict oxidation susceptibility .
  • Validation :
    • Compare predicted vs. experimental microsomal stability data (e.g., rat liver microsomes).
    • Adjust synthetic routes to block metabolic hot spots (e.g., methyl group fluorination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.